![molecular formula C20H15ClN4O B2896539 1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887457-18-3](/img/structure/B2896539.png)
1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the nanomolar range .
Neuroprotective Agent
The neuroprotective and anti-neuroinflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives make them promising candidates for the treatment of neurodegenerative diseases. These compounds have shown potential in reducing the expression of stress and apoptosis markers in human neuronal cells, indicating their ability to protect neurons from damage .
Antiproliferative Activity
Certain pyrazolo[3,4-d]pyrimidine-based derivatives have demonstrated potent antiproliferative activity in Mantle Cell Lymphoma (MCL) cell lines. These compounds have shown effectiveness in inhibiting the growth of cancer cells, which could be beneficial in developing new anticancer therapies .
Molecular Docking and ADMET Studies
The compound has been subjected to molecular docking simulations, which have confirmed its good fit into the active site of CDK2, suggesting a strong potential for interaction with the enzyme. Additionally, in silico ADMET studies have indicated suitable pharmacokinetic properties, which are essential for predicting the antitumor activity of these molecules .
Synthesis of Novel Derivatives
Research has focused on the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine, aiming to enhance their therapeutic potential. These efforts include the design and characterization of new molecules with improved biological activities and the potential for drug development .
Dual Activity Compounds
Some derivatives have shown dual activity, exhibiting both cytotoxic effects against cancer cell lines and inhibitory activity against CDK2. This dual functionality is particularly valuable as it may lead to the development of more effective cancer treatments .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound has demonstrated suitable pharmacokinetic properties in silico ADMET studies and drug-likeness studies . These properties contribute to the compound’s bioavailability, allowing it to effectively reach its target and exert its inhibitory effects .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-9-4-10-17(12-16)25-19-18(13-23-25)20(26)24(14-22-19)11-5-8-15-6-2-1-3-7-15/h1-10,12-14H,11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKOEMRDBYRJDL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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